Product packaging for 2-Heptadecyl-2-imidazoline(Cat. No.:CAS No. 105-28-2)

2-Heptadecyl-2-imidazoline

Cat. No.: B093696
CAS No.: 105-28-2
M. Wt: 308.5 g/mol
InChI Key: NCVGSSQICKMAIA-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Imidazoline (B1206853) Scaffold in Organic and Applied Chemistry

The imidazoline scaffold is a crucial heterocyclic moiety that has garnered significant attention in both organic and applied chemistry. researchgate.netresearchgate.net Historically, imidazolines have been recognized for their diverse biological activities and have been integral to the development of various pharmaceuticals. nih.govscispace.com Beyond their medicinal applications, imidazolines are valued as synthetic intermediates, chiral auxiliaries, and ligands in asymmetric catalysis. researchgate.netscispace.com Their ability to be readily converted into imidazoles, which are fundamental units in many biomolecules, further underscores their synthetic utility. researchgate.netresearchgate.net The development of efficient, one-pot synthesis methods has made these compounds more accessible, minimizing reaction times and environmental impact. researchgate.netscispace.com

Evolution of Academic Research Perspectives on 2-Heptadecyl-2-imidazoline and its Derivatives

Initial research into this compound and its derivatives was largely driven by their practical applications as surfactants, emulsifiers, and corrosion inhibitors. cymitquimica.commusechem.com The long heptadecyl chain provides hydrophobic character, while the imidazoline ring offers a hydrophilic component, leading to its surface-active properties. cymitquimica.com Early studies also explored its potential as a fungicide, with research investigating its mechanism of action against certain fungi. microbiologyresearch.org

Over time, the focus of academic research has broadened. Scientists began to investigate the synthesis and properties of various derivatives to enhance specific functionalities. For instance, the synthesis of N-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine highlighted the exploration of imidazoline derivatives for potential biomedical applications, including roles in drug delivery and the development of novel biomaterials. ontosight.ai Furthermore, research into the corrosion inhibition properties of this compound and its derivatives has become more sophisticated, with studies delving into the correlation between molecular structure and inhibition efficiency. researchgate.netitb.ac.id Computational chemistry has also emerged as a powerful tool to predict the adsorption and inhibitive properties of these molecules on metal surfaces. jmaterenvironsci.com

Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound

The current research landscape for this compound continues to be active, with a significant focus on its role as a corrosion inhibitor, particularly in the oil and gas industry. researchgate.netitb.ac.id Recent studies have explored the synergistic effects of combining this compound derivatives with other compounds, such as potassium iodide, to enhance their corrosion inhibition performance. nottingham.edu.cnresearchgate.net The influence of factors like temperature, flow conditions, and the length of alkyl chains on inhibition efficiency are also areas of ongoing investigation. nottingham.edu.cn

Despite the progress, several knowledge gaps remain. While the synthesis of various derivatives is well-documented, a deeper understanding of the structure-activity relationships is needed to design more effective and specialized molecules. For example, further research is required to fully elucidate how modifications to the imidazoline ring and the alkyl chain impact its performance in different environments. nottingham.edu.cn Moreover, while the fungicidal properties of this compound have been noted, the precise biochemical pathways it disrupts are not fully understood. microbiologyresearch.org There is also a need for more comprehensive studies on the environmental fate and potential long-term impacts of this compound and its derivatives.

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number105-28-2
Molecular FormulaC20H40N2
Molecular Weight308.55 g/mol
AppearanceCream-colored solid
Water SolubilityLimited
Organic Solvent SolubilityGenerally soluble

This table summarizes the key physicochemical properties of this compound.

Table 2: Research Focus on this compound and its Derivatives

Research AreaKey Findings and Applications
Corrosion InhibitionEffective in protecting carbon steel, particularly in acidic environments. researchgate.netitb.ac.id
Surfactant/EmulsifierAmphiphilic nature makes it useful in various industrial formulations. cymitquimica.com
FungicideShows activity against certain fungi, potentially by interfering with purine (B94841) synthesis. microbiologyresearch.org
Synthetic IntermediateUsed as a precursor for the synthesis of more complex molecules. ontosight.ai

This table highlights the primary areas of research and application for this compound and its derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H40N2 B093696 2-Heptadecyl-2-imidazoline CAS No. 105-28-2

Properties

IUPAC Name

2-heptadecyl-4,5-dihydro-1H-imidazole
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InChI

InChI=1S/C20H40N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20/h2-19H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NCVGSSQICKMAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H40N2
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DSSTOX Substance ID

DTXSID0043769
Record name 2-Heptadecyl-2-imidazoline
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Molecular Weight

308.5 g/mol
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CAS No.

105-28-2
Record name 2-Heptadecylimidazoline
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Synthetic Methodologies and Derivatization Strategies for 2 Heptadecyl 2 Imidazoline

Classical and Modern Synthetic Routes to 2-Heptadecyl-2-imidazoline

The synthesis of this compound can be achieved through several key pathways, ranging from traditional condensation reactions to more contemporary, efficiency-focused methods like microwave-assisted synthesis.

Condensation Reactions Utilizing Ethylenediamine (B42938) and Fatty Acid Derivatives

The most established and widely utilized method for synthesizing this compound is the direct condensation of a fatty acid with ethylenediamine. aip.org This process typically involves reacting stearic acid (a C18 fatty acid) with ethylenediamine. The reaction proceeds in two main stages: an initial amidation to form an N-acylaminoethylamide intermediate, followed by an intramolecular cyclization with the elimination of a water molecule to form the final imidazoline (B1206853) ring. aip.org To facilitate the reaction, which often requires elevated temperatures (up to 200°C or more) to drive the dehydration and cyclization, a solvent such as xylene is often used. aip.org The use of a high-boiling point solvent is necessary because ethylenediamine itself has a relatively low boiling point (116°C). aip.org This general protocol remains a cornerstone for the industrial production of 2-alkyl-imidazolines. chemicalbook.com

A variation of this method involves the reaction of diethylenetriamine (B155796) with a fatty acid, such as stearic acid, in a molar ratio of approximately 1:2. This process leads to the formation of 1-(2-stearoylaminoethyl)-2-heptadecyl-2-imidazoline, a derivative functionalized at the N1 position. google.com The reaction conditions can be controlled to achieve high yields, with temperatures ranging from 170°C to 250°C. google.com

Synthesis from Aldehydes and Ethylenediamine in the Presence of Oxidizing Agents

An alternative synthetic route to the 2-imidazoline core involves the reaction of an aldehyde with ethylenediamine, which requires an oxidizing agent to achieve the final cyclized product. chemicalbook.combas.bg This method allows for the synthesis of various 2-substituted imidazolines. For the synthesis of this compound, the corresponding long-chain aldehyde, octadecanal, would be the starting material.

Numerous oxidizing agents have been successfully employed for this transformation, including:

N-Iodosaccharin (NISac) in dichloromethane (B109758) (CH2Cl2) at room temperature, which offers a mild and efficient one-pot synthesis. bas.bg

Hydrogen peroxide, used in conjunction with a substoichiometric amount of sodium iodide as a catalyst, presenting an environmentally friendlier option. organic-chemistry.orgorganic-chemistry.org

Iodine in the presence of potassium carbonate. organic-chemistry.org

Pyridinium hydrobromide perbromide. chemicalbook.comorganic-chemistry.org

N-Bromosuccinimide (NBS). mdpi.com

These methods provide versatile pathways to 2-imidazolines, often under milder conditions than the high-temperature condensation of fatty acids. bas.bgmdpi.com

Microwave-Assisted Organic Synthesis (MAOS) Protocols for Enhanced Efficiency

To address the long reaction times and high temperatures associated with conventional heating methods, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a highly effective alternative. aip.orgsemanticscholar.org Studies have demonstrated that MAOS significantly enhances the efficiency of this compound synthesis. aip.orgresearchgate.net

In a direct comparison, the synthesis of this compound from stearic acid and ethylenediamine using microwave irradiation can achieve optimal yields in a fraction of the time required by conventional methods. aip.org For instance, an optimum yield of 94.3% was achieved in just 5 minutes of reaction time under microwave irradiation at 800W. aip.orgresearchgate.net This represents a substantial improvement over traditional reflux techniques that can take several hours. aip.orgsemanticscholar.org The application of microwaves has also been reported for the synthesis of various other 2-substituted-2-imidazolines from nitriles and ethylenediamine, further highlighting the broad utility of this technology in accelerating these reactions. semanticscholar.orgumich.eduresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of this compound aip.orgresearchgate.net
ParameterConventional Method (Reflux)Microwave-Assisted Method (MAOS)
ReactantsStearic Acid, EthylenediamineStearic Acid, Ethylenediamine
Typical Reaction TimeSeveral hours~5 minutes
Energy InputHigh (prolonged heating)Efficient, targeted heating
Reported YieldVariableUp to 94.3%

Strategies for Functionalization and Derivatization of the this compound Ring System

The this compound scaffold can be readily modified to produce a variety of derivatives with tailored properties. These modifications primarily target the nitrogen atoms of the imidazoline ring and the C2-alkyl substituent.

Chemical Modifications at the Nitrogen Atoms (N1 and N3 Positions)

The nitrogen atoms within the imidazoline ring are key sites for functionalization. The sp3-hybridized nitrogen at the N1 position and the sp2-hybridized nitrogen at the N3 position can undergo various chemical reactions. whiterose.ac.uk

A common modification is quaternization , where the imidazoline is treated with an alkyl halide. This reaction typically results in the formation of a quaternary imidazolium (B1220033) salt. chemicalbook.comscielo.org.mx Quaternization of a 1H-2-alkyl-2-imidazoline can lead to a mixture of the 1-alkyl-2-alkylimidazoline and the 1,3-dialkyl-2-alkylimidazolium salt. chemicalbook.com This functionalization is significant as it introduces a permanent positive charge, converting the imidazoline into a cationic surfactant. The synthesis of novel cationic gemini (B1671429) surfactants has been achieved through the quaternization of imidazolines derived from fatty acids. scielo.org.mx

Further modifications can be introduced. For example, treatment of 2-benzylimidazoline with an excess of acetic anhydride (B1165640) leads to the formation of 1,3-diacetyl-2-benzylideneimidazolidine, which involves a shift in the double bond. chemicalbook.com The N1 position can also be functionalized through reactions with isocyanates or by using substituted diamines during the initial synthesis, as seen in the preparation of 1-(acylaminoalkyl)-2-imidazolines. chemicalbook.comgoogle.com

Impact of Alkyl Chain Variations at the C2 Position on Synthetic Outcome

The length and nature of the alkyl chain at the C2 position, which is the heptadecyl group in this case, have a notable influence on both the synthetic process and the properties of the final product. The solubility of 2-substituted-2-imidazolines in polar solvents generally decreases as the length of the C2-alkyl substituent increases. chemicalbook.com

In synthetic procedures, the length of the fatty alkyl chain can affect the optimal reaction conditions. For instance, in the microwave-assisted synthesis of imidazolines from fatty acids and diethylenetriamine, the time required to achieve maximum yield varies with the chain length. scielo.org.mx Stearic acid (C18) based imidazoline required a longer reaction time (9 minutes) compared to lauric acid (C12) based imidazoline (6 minutes) to reach maximum yield under similar conditions. scielo.org.mx This trend extends to subsequent derivatization reactions; the quaternization of imidazolines also shows a dependence on the C2-alkyl chain length, with longer chains sometimes requiring slightly longer reaction times to achieve maximum yield. scielo.org.mx

Furthermore, molecular modeling studies on various 2-alkyl-imidazolines have shown that increasing the length of the saturated hydrocarbon chain leads to a systematic increase in both adsorption energy and cohesive energy. whiterose.ac.uk The presence of unsaturation within the alkyl chain, such as in oleic acid-derived imidazolines, also significantly alters the physical properties and can affect the optimal conditions for synthesis and derivatization compared to their saturated counterparts like this compound. whiterose.ac.ukscielo.org.mx

Table 2: Effect of Fatty Acid Chain Length on Imidazoline Synthesis Time (Microwave-Assisted) scielo.org.mx
Fatty Acid PrecursorChain LengthOptimal Reaction Time (minutes)
Stearic AcidC189
Palmitic AcidC168
Myristic AcidC147
Lauric AcidC126

Synthesis of Imidazolium Salts and Ionic Liquid Derivatives Incorporating the Heptadecyl Moiety

The transformation of 2-imidazolines into their corresponding imidazolium salts is a fundamental derivatization strategy. These salts often serve as precursors to ionic liquids (ILs), which are salts with melting points below 100°C. The synthesis typically involves the quaternization of a nitrogen atom in the imidazoline ring.

Heating a 2-substituted-2-imidazoline, such as this compound, with an alkyl halide is a common method to produce quaternary imidazolium salts. chemicalbook.com This reaction, an N-alkylation, introduces a new alkyl group onto one of the ring's nitrogen atoms, creating a cationic imidazolium moiety with the halide as the counter-anion. The quaternization of 1-alkyl-2-methylimidazoline has been found to be faster than that of its 1H-2-methyl-2-imidazoline counterpart. chemicalbook.com

The synthesis of ionic liquids from these salts is a two-step process. First, the N-alkylation of the imidazoline ring is performed, followed by an anion exchange reaction. rsc.orgnih.gov For instance, an imidazolium halide can be reacted with a salt like sodium tetrafluoroborate (B81430) (NaBF₄) or silver tetrafluoroborate (AgBF₄). rsc.org This metathesis reaction results in the precipitation of the insoluble salt (e.g., NaCl, AgI), leaving the desired imidazolium cation with a new anion ([BF₄]⁻) in solution, thus forming the ionic liquid. rsc.org The long heptadecyl chain imparts significant hydrophobicity, influencing the physicochemical properties of the resulting ionic liquids, such as their surface tension and solubility. nih.gov

Table 1: Synthesis of Imidazolium Salts and Ionic Liquids from this compound
Starting MaterialReagent 1 (Alkylation)Intermediate SaltReagent 2 (Anion Exchange)Final Ionic Liquid Product
This compoundButyl Bromide (C₄H₉Br)1-Butyl-2-heptadecyl-2-imidazolinium BromideSodium Tetrafluoroborate (NaBF₄)1-Butyl-2-heptadecyl-2-imidazolinium Tetrafluoroborate
This compoundMethyl Iodide (CH₃I)1-Methyl-2-heptadecyl-2-imidazolinium IodideSilver Tetrafluoroborate (AgBF₄)1-Methyl-2-heptadecyl-2-imidazolinium Tetrafluoroborate
This compoundEthyl Chloride (C₂H₅Cl)1-Ethyl-2-heptadecyl-2-imidazolinium ChlorideDodecylbenzenesulfonic acid (DBSA)1-Ethyl-2-heptadecyl-2-imidazolinium Dodecylbenzenesulfonate

Development of Bis-Imidazolines and Polymeric Imidazoline Structures

The synthesis of molecules containing two imidazoline rings, known as bis-imidazolines, has been an area of significant interest. These compounds can be prepared by reacting dinitriles with diamines. A notable example is the synthesis of a heptadecyl-tailed bis-imidazoline, achieved by heating octadecanenitrile with tetraethylenepentamine (B85490) (TEPA) using elemental sulfur as a catalyst. researchgate.net This approach leverages a polyamine backbone to link two imidazoline rings, each bearing the long alkyl chain.

Catalysis plays a key role in the efficient synthesis of these structures. While traditional methods often require high temperatures, newer approaches utilize catalysts to proceed under milder conditions. researchgate.net For example, silica-supported tungstosilicic acid has been reported as an effective catalyst for the synthesis of bis-imidazolines from dinitriles and ethylenediamine, offering good yields and moderate reaction times. arkat-usa.org The development of polymeric structures from imidazolines has also been explored, leading to materials such as "polymeric amido imidazolines". google.com These are typically formed through the condensation of fatty acids with polyalkylene polyamines, which creates repeating amido-imidazoline units. google.com

Table 2: Synthesis of Bis-Imidazoline Structures
Amine SourceCarboxylic Acid / Nitrile SourceCatalyst / ConditionsResulting Structure
Tetraethylenepentamine (TEPA)OctadecanenitrileElemental Sulfur (S), 150°CHeptadecyl-tailed Bis-imidazoline. researchgate.net
EthylenediamineAdiponitrile (dinitrile)Silica Supported Tungstosilicic Acid (H₄SiW₁₂O₄₀-SiO₂)Bis-imidazoline linked by an alkyl chain. arkat-usa.org
DiethylenetriamineStearic Acid250°C, vacuum distillationPolymeric Amido Imidazoline precursor. google.com

Stereoselective Synthesis Approaches for Chiral 2-Imidazoline Scaffolds

Chiral 2-imidazolines are highly valuable as ligands in asymmetric catalysis, where their specific three-dimensional structure can influence the stereochemical outcome of a reaction. researchgate.netwikipedia.org While specific methods for the stereoselective synthesis of this compound are not extensively documented, general strategies for creating chiral 2-substituted imidazoline scaffolds are well-established and directly applicable.

One powerful method involves a palladium-catalyzed multicomponent reaction. mdpi.com The coupling of imines, acid chlorides, and carbon monoxide forms imidazolinium carboxylates, which upon decarboxylation, can selectively generate trans-disubstituted imidazolines in good yields. mdpi.com This approach is modular, allowing for the synthesis of asymmetrically substituted imidazolines from readily available building blocks. mdpi.com

Another prominent strategy relies on the highly diastereoselective addition of an isocyanide to an optically pure N-tert-butanesulfinimine. researchgate.netuj.ac.za The resulting intermediate readily cyclizes to yield optically pure 2-imidazolines after the removal of the sulfinyl group. researchgate.netuj.ac.za Furthermore, transition metal catalysis, such as with Ru(II) complexes, has been shown to be highly efficient for the stereoselective synthesis of trans-2-imidazolines via aza-aldol type reactions of N-sulfonylimines. psu.edu These methods provide robust pathways to control the stereochemistry of the imidazoline ring, a crucial aspect for its application in catalysis.

Table 3: Overview of Stereoselective Synthesis Methods for 2-Imidazoline Scaffolds
Synthetic MethodKey Reagents & CatalystStereochemical OutcomeReference
Palladium-Catalyzed Multicomponent SynthesisImines, Acid Chlorides, Carbon Monoxide; Palladium CatalystSelective generation of trans-disubstituted imidazolines. mdpi.com
Asymmetric Synthesis via SulfiniminesN-tert-butanesulfinimines, IsocyanidesFormation of optically pure 2-imidazolines. researchgate.netuj.ac.za
Ruthenium-Catalyzed Aza-Aldol ReactionN-sulfonylimines, Isocyanoacetate; RuH₂(PPh₃)₄ CatalystHigh selectivity for trans-2-imidazolines. psu.edu

Advanced Spectroscopic and Computational Characterization of 2 Heptadecyl 2 Imidazoline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of 2-Heptadecyl-2-imidazoline. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR spectra of this compound show characteristic signals corresponding to the protons in the imidazoline (B1206853) ring and the long heptadecyl chain. chemicalbook.com The protons on the ethylenediamine (B42938) moiety of the imidazoline ring typically appear as multiplets, while the long alkyl chain exhibits a prominent signal for the terminal methyl group (CH₃) and overlapping signals for the numerous methylene (B1212753) groups (CH₂). aip.org

¹³C NMR spectroscopy complements the proton data by providing shifts for each unique carbon atom. nih.gov The carbon atom in the C=N double bond of the imidazoline ring is particularly diagnostic, appearing at a distinct chemical shift. whiterose.ac.uk For instance, in a study of related imidazoline derivatives, the C=N carbon signal was observed around 168 ppm. whiterose.ac.uk The carbons of the heptadecyl chain show a predictable pattern of shifts, with the terminal methyl carbon being the most shielded.

The following table summarizes typical NMR data for this compound, although slight variations may occur depending on the solvent and experimental conditions. chemicalbook.comnih.gov

Nucleus Chemical Shift (ppm) Assignment
¹H~3.7C(2)H₂ in imidazoline ring
¹HOverlapping signalsMethylene (CH₂) groups in the alkyl chain
¹HSinglet/TripletTerminal methyl (CH₃) group
¹³C~168C=N in imidazoline ring
¹³CVarious shiftsCarbons in the imidazoline ring and alkyl chain

This table is based on generalized data for imidazoline derivatives and may not represent the exact values for this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound and for monitoring the progress of its synthesis. The FTIR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific chemical bonds. lew.ro

Key characteristic absorption bands for this compound and its derivatives include:

C=N Stretch: The stretching vibration of the carbon-nitrogen double bond in the imidazoline ring typically appears in the region of 1601-1646 cm⁻¹. aip.orglew.roresearchgate.net

N-H Stretch: The stretching vibration of the N-H bond in the imidazoline ring is observed in the range of 3244-3404 cm⁻¹. lew.roscirp.org

C-N Stretch: The stretching vibration of the carbon-nitrogen single bond is usually found around 1237-1239 cm⁻¹. lew.ro

C-H Stretch: The stretching vibrations of the C-H bonds in the long alkyl chain are prominent in the region of 2846-2920 cm⁻¹. aip.org

FTIR is also valuable for monitoring the synthesis of this compound, which is often prepared from a fatty acid and an amine. The disappearance of the carboxylic acid's C=O stretching band and the appearance of the characteristic C=N band of the imidazoline ring indicate the progression of the reaction. whiterose.ac.uk

Mass Spectrometry Techniques (e.g., GC-MS) for Molecular Fragmentation and Identification of Analogs

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a vital technique for determining the molecular weight and fragmentation pattern of this compound and for identifying its analogs. nih.gov In GC-MS, the compound is first separated from a mixture by GC and then ionized and fragmented in the mass spectrometer.

The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable information about its structure. For this compound, common fragmentation pathways involve the cleavage of the alkyl chain and the opening of the imidazoline ring. nih.gov

A typical mass spectrum of this compound would show a molecular ion peak at m/z 308.5. nih.gov Common fragment ions observed in the mass spectra of similar long-chain alkyl imidazolines include ions at m/z 84, 97, 98, and 139, which are characteristic of the imidazoline ring and its fragments. nih.gov The analysis of these fragments helps to confirm the structure of the parent molecule and to identify related imidazoline derivatives in a sample.

X-ray Diffraction Studies for Crystalline Structure and Conformation

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between chemical bonds.

Conformation: The spatial arrangement of the atoms, including the puckering of the imidazoline ring and the conformation of the long alkyl chain.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing details about hydrogen bonding and van der Waals forces.

Such data is crucial for understanding the solid-state properties of the compound and for validating the geometries predicted by computational methods.

Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Structure Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become powerful tools for investigating the electronic structure and reactivity of molecules like this compound. kfupm.edu.sathesciencepublishers.com DFT methods can predict a wide range of molecular properties, providing insights that complement experimental data. kfupm.edu.sa

These calculations can determine the optimized molecular geometry, Mulliken charge distribution, and the energies and shapes of the frontier molecular orbitals (HOMO and LUMO). thesciencepublishers.com For imidazoline derivatives, DFT studies have been employed to understand their effectiveness as corrosion inhibitors by modeling their interaction with metal surfaces. acs.orgingentaconnect.comingentaconnect.com The results of these calculations help to elucidate the mechanism of action at a molecular level.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors (Fukui Indices)

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key aspect of applying DFT to understand chemical reactivity. researchgate.net

HOMO: The HOMO represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons to an appropriate acceptor molecule.

LUMO: The LUMO represents the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater propensity to accept electrons from a donor molecule.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller energy gap implies higher reactivity. researchgate.net

For corrosion inhibitors like this compound, a high HOMO energy and a low LUMO energy are generally desirable, as they facilitate electron donation to and acceptance from the metal surface, respectively, leading to the formation of a protective film.

Fukui indices are another important set of reactivity descriptors derived from DFT calculations. researchgate.netijsr.net They are used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. buct.edu.cn The Fukui function, f(r), indicates the change in electron density at a particular point in the molecule when an electron is added or removed. ijsr.net By calculating the condensed Fukui indices for each atom, one can predict which atoms are most likely to be involved in chemical reactions. researchgate.net For imidazoline derivatives, the nitrogen atoms in the ring are often identified as the primary sites for interaction with metal surfaces. researchgate.net

Computational Modeling of Adsorption Mechanisms on Substrate Surfaces

Computational modeling, particularly using DFT and molecular dynamics (MD) simulations, is employed to study the adsorption of this compound on various substrate surfaces, such as iron or steel in the context of corrosion inhibition. acs.orgresearchgate.netresearchgate.net These models provide a molecular-level understanding of the adsorption process.

DFT calculations can be used to determine the most stable adsorption geometry of the imidazoline molecule on the metal surface. acs.orgworktribe.com It has been suggested that imidazoline moieties can adsorb in either a parallel or perpendicular orientation relative to the surface. acs.org The long heptadecyl chain plays a significant role in the formation of a protective film, and its orientation is also a key factor. journalirjpac.com

MD simulations can provide insights into the dynamic behavior of the inhibitor molecules at the interface over time. scispace.com These simulations can model the self-assembly of the inhibitor molecules on the surface and the formation of a stable, protective film. The interaction energies between the inhibitor and the surface can also be calculated, providing a quantitative measure of the strength of the adsorption. journalirjpac.com These computational approaches are invaluable for the rational design of more effective corrosion inhibitors based on the this compound scaffold.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to provide a microscopic understanding of the complex behaviors of amphiphilic molecules like this compound and its derivatives. These simulations allow for the detailed examination of intermolecular forces and the spontaneous self-assembly processes that are fundamental to their function as surfactants and corrosion inhibitors.

At the core of MD simulations for this compound is the interplay between its constituent parts: the long, hydrophobic heptadecyl tail and the polar, hydrophilic imidazoline head group. The simulations model the interactions between these molecules and with their surrounding environment, typically water or an interface, to predict their collective behavior.

One of the primary applications of MD simulations in this context is to elucidate the nature and strength of intermolecular interactions. The long heptadecyl chain, being nonpolar, predominantly engages in van der Waals interactions with neighboring alkyl chains. These hydrophobic interactions are a major driving force for the aggregation of these molecules in aqueous solutions, as they seek to minimize their contact with water.

The imidazoline head group, with its nitrogen atoms, is capable of forming hydrogen bonds with water molecules and other polar species. Furthermore, the imidazoline ring can be protonated, leading to electrostatic interactions with anions or negatively charged surfaces. Computational studies, including quantum chemical calculations and molecular mechanics, have shown that the frontier orbitals of imidazoline derivatives are primarily located on the imidazoline ring, highlighting its reactivity and role in adsorption processes. researchgate.net

MD simulations have been instrumental in characterizing the aggregation behavior of imidazoline-based surfactants. A key phenomenon observed is the formation of micelles, which are spherical or cylindrical aggregates formed in solution above a certain concentration known as the critical micelle concentration (CMC). In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic head groups form the outer surface that interacts with the aqueous environment. The length of the alkyl chain has a significant impact on micellization; a longer chain generally leads to a lower CMC and promotes aggregation on surfaces. whiterose.ac.uk

Research on imidazoline-based inhibitors has demonstrated that these molecules can form dense, high-coverage films on metal surfaces, which act as a barrier to corrosive species. researchgate.net MD simulations provide insights into the orientation and packing of the inhibitor molecules within these films. For instance, simulations of imidazoline derivatives on iron surfaces have been used to calculate important parameters like adsorption energy and cohesive energy, which correlate with the inhibitor's efficiency. researchgate.net

A summary of findings from molecular modeling studies on imidazoline derivatives is presented in the table below.

DerivativeSimulation FindingSignificance
1-hydroxyethyl-2-heptadecylimidazolineFormation of a dense, high-coverage membrane on mild steel.The membrane acts as a physical barrier to prevent corrosive species from reaching the metal surface. researchgate.net
1-aminoethyl-2-heptadecylimidazolineHigher binding affinity and membrane stability compared to the hydroxyethyl (B10761427) derivative.Indicates superior corrosion inhibition performance, which aligns with experimental observations. researchgate.net
Imidazoline with varying alkyl chain lengthsIncreased adsorption and cohesive energy with longer alkyl chains.Demonstrates the importance of the hydrophobic tail in the stability and effectiveness of the protective film. whiterose.ac.uk

Furthermore, all-atom MD simulations of an imidazoline-type surfactant with a 17-carbon tail (imid-17) on a gold-water (B15133966) interface have provided quantitative data on its adsorption behavior. acs.org These simulations revealed that individual surfactant molecules strongly adsorb to the metal surface with their alkyl tails lying parallel to it. acs.org The adsorption is an enthalpically driven process. acs.org In contrast, micelles of these surfactants experience a long-range repulsion from the metal surface. acs.org

The table below summarizes the adsorption free energies from these simulations.

SystemAdsorption Free Energy (kBT)Key Observation
Single imid-17 surfactant molecule~30Strong, barrierless adsorption onto the metal-water interface. acs.org
imid-17 surfactant micelleBarrier of ~13-16Micelles are thermodynamically more stable in the bulk aqueous phase. acs.org

Mechanistic Investigations of 2 Heptadecyl 2 Imidazoline Biological and Chemical Activities

Mechanisms of Antifungal Action of 2-Heptadecyl-2-imidazoline

The antifungal properties of this compound are attributed to its ability to disrupt essential biosynthetic pathways within fungal cells. Research into its mechanism of action has pinpointed specific interactions with the synthesis of purines and the metabolites involved in these critical cellular processes.

Interference with Purine (B94841) and Histidine Biosynthesis Pathways in Fungal Organisms

The efficacy of this compound as a fungicide is hypothesized to stem from its interference with the synthesis of purines or histidine microbiologyresearch.org. The histidine biosynthetic pathway is recognized as a vital target for antifungal therapies because it is present in fungi but absent in mammals nih.gov. Studies investigating the antifungal activity of this compound on Sclerotinia fructicola have explored this hypothesis. While both pathways were considered, experimental evidence points more directly toward the disruption of purine biosynthesis microbiologyresearch.org. The compound is also known to disrupt the membranes of fungal spores . The biosynthesis of the imidazole (B134444) moieties found in both purines and histidine follows different, non-homologous enzymatic pathways, representing a case of molecular convergence plos.org. This distinction is critical, as the imidazole ring in histidine functions as a catalytic moiety, while in purines, it is part of a larger, non-catalytic nucleotide structure plos.org.

Elucidation of Competitive Antagonism with Metabolites such as Guanine (B1146940) and Xanthine (B1682287)

A key aspect of this compound's mechanism is its competitive antagonism with specific purine metabolites. In studies with Sclerotinia fructicola, the toxicity of the fungicide was significantly counteracted by the addition of guanine, xanthine, or xanthosine (B1684192) microbiologyresearch.org. Conversely, a range of other related compounds, including histidine, did not affect the fungicide's activity, further indicating that the primary target is within the purine synthesis pathway rather than the histidine pathway microbiologyresearch.org.

The antagonistic relationship was determined to be competitive. microbiologyresearch.org This means that this compound likely competes with guanine and xanthine for the active site on a specific enzyme involved in the purine biosynthesis pathway. The research established specific inhibition indices, which quantify the amount of metabolite needed to overcome the inhibitor. The inhibition index for the this compound/xanthine interaction was 0.000581, while for the this compound/guanine interaction, it was 0.000832 microbiologyresearch.org.

Metabolite Interaction Inhibition Index Interaction Type
Xanthine0.000581Competitive microbiologyresearch.org
Guanine0.000832Competitive microbiologyresearch.org

Mechanisms of Corrosion Inhibition on Metallic Surfaces by this compound and its Derivatives

Imidazoline (B1206853) and its derivatives are widely recognized as effective corrosion inhibitors, particularly for mild steel in acidic and CO2-containing environments matec-conferences.orggoogle.comresearchgate.net. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium matec-conferences.orgresearchgate.net.

Evaluation of Adsorption Models and Kinetics, Including Langmuir Isotherm Application

The protective action of this compound is achieved through adsorption at the interface between the metal and the corrosive solution matec-conferences.org. The nature of this adsorption can be understood by fitting experimental data to various adsorption isotherms. Numerous studies have demonstrated that the adsorption of imidazoline derivatives on metal surfaces, such as steel, is well-described by the Langmuir adsorption isotherm google.comcore.ac.ukijcce.ac.ir. The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface, with each active site on the surface holding one adsorbed inhibitor molecule ijcce.ac.irresearchgate.net. This model is often used to predict the interaction between inhibitor molecules and the metal surface researchgate.net. The adsorption process can involve physical adsorption (physisorption), which arises from electrostatic forces between charged inhibitor molecules and the charged metal surface, or chemical adsorption (chemisorption), which involves charge sharing or transfer from the inhibitor to the metal to form a coordinate-type bond matec-conferences.org.

Adsorption Model Description Applicability to Imidazolines
Langmuir Isotherm Assumes monolayer adsorption onto a surface with a finite number of identical and equivalent adsorption sites. researchgate.netFrequently and successfully applied to model the adsorption of imidazoline derivatives on steel surfaces. google.comcore.ac.ukijcce.ac.ir
Physisorption Based on electrostatic interactions between the inhibitor and the metal surface. matec-conferences.orgOne of the mechanisms involved in imidazoline adsorption. matec-conferences.org
Chemisorption Involves charge transfer or sharing from inhibitor molecules to the metal surface, forming a coordinate bond. matec-conferences.orgA key mechanism for imidazoline adsorption, often indicated by the free energy of adsorption (ΔG°ads) values. google.com

Role of Heteroatoms (Nitrogen) and Pi-Electron Systems in Surface Adsorption and Chelation

The molecular structure of this compound is central to its function as a corrosion inhibitor. The molecule is amphipathic, consisting of a polar head group (the imidazoline ring) and a long, nonpolar hydrocarbon tail matec-conferences.org.

The heteroatoms , specifically the two nitrogen atoms within the five-membered imidazoline ring, play a crucial role in the adsorption process matec-conferences.orgresearchgate.net. These nitrogen atoms possess unshared pairs of electrons (lone pairs) that can interact with the vacant d-orbitals of iron atoms on the steel surface matec-conferences.org. This donor-acceptor interaction leads to the formation of strong coordinate covalent bonds, a hallmark of chemisorption, which anchors the inhibitor molecule to the surface matec-conferences.orgmdpi.com. The presence of these nitrogen atoms makes imidazoline-based compounds highly effective inhibitors researchgate.net.

The pi-electron system of the imidazoline ring also contributes significantly to the adsorption process nih.govchemrevlett.com. These delocalized electrons can interact with the metal surface, further strengthening the bond between the inhibitor and the metal researchgate.net. The combination of lone pair electrons on the nitrogen heteroatoms and the pi-electrons of the ring results in a stable, adsorbed protective film on the metal matec-conferences.orgnih.gov. Once the polar head is adsorbed, the long heptadecyl hydrocarbon tail orients away from the metal surface, creating a dense, hydrophobic layer that acts as a physical barrier, preventing corrosive species from reaching and attacking the metal matec-conferences.orgresearchgate.net.

Characterization of Mixed-Type Inhibition with Predominant Anodic or Cathodic Effects

This compound and its derivatives have been identified as effective mixed-type corrosion inhibitors, influencing both the anodic and cathodic reactions of the corrosion process. researchgate.netresearchgate.net This dual action involves the suppression of metal dissolution at the anode and the hydrogen evolution reaction at the cathode. The predominance of either the anodic or cathodic effect can, however, be influenced by the specific environmental conditions.

For instance, in CO2-saturated NaCl solutions containing acetic acid, a commercial imidazoline, 1-(2-aminoethyl)-2-heptadecyl imidazoline, was found to act as a mixed-type inhibitor. researchgate.net Interestingly, its primary mode of action shifted from predominantly anodic at a lower acetic acid concentration (1 g/L) to predominantly cathodic at a higher concentration (3 g/L). researchgate.net This suggests that the inhibitor's interaction with the metal surface and its influence on the electrochemical reactions are sensitive to the chemical composition of the corrosive medium.

Potentiodynamic polarization studies of various imidazoline derivatives consistently demonstrate their mixed-type inhibitory behavior. researchgate.netnottingham.edu.cn The addition of these inhibitors to corrosive solutions leads to a decrease in both the anodic and cathodic current densities. While they are classified as mixed-type inhibitors, some studies on similar imidazoline compounds have noted a more pronounced effect on the cathodic reactions. acs.org The long alkyl chain, such as the heptadecyl group, contributes to the formation of a protective barrier, while the imidazoline ring interacts with the metal surface.

The following table summarizes the inhibitory characteristics of this compound and related compounds based on potentiodynamic polarization data from various studies.

Table 1: Inhibitory Characteristics of Imidazoline Derivatives

CompoundCorrosive MediumInhibition TypePredominant EffectReference
1-(2-aminoethyl)-2-heptadecyl imidazolineCO2-saturated NaCl + 1 g/L Acetic AcidMixedAnodic researchgate.net
1-(2-aminoethyl)-2-heptadecyl imidazolineCO2-saturated NaCl + 3 g/L Acetic AcidMixedCathodic researchgate.net
2-heptadecyl-1-[2-(octadecanoylamino)ethyl]-2- imidazoline15% HClMixed--- nottingham.edu.cncovenantuniversity.edu.ng
Imidazoline Derivatives (general)1M HCl and 0.5M H2SO4Mixed--- researchgate.net

Investigation of Protective Film Formation and Barrier Properties on Metal Substrates

The corrosion inhibition mechanism of this compound is primarily attributed to the formation of a protective film on the metal surface, which acts as a barrier against the corrosive environment. mdpi.com This film is formed through the adsorption of the imidazoline molecules onto the metal substrate. The adsorption process is influenced by both the hydrophobic heptadecyl tail and the hydrophilic imidazoline head group. whiterose.ac.ukjmaterenvironsci.com

The long hydrophobic alkyl chain plays a crucial role in creating a dense and stable barrier that repels water and corrosive species. whiterose.ac.uk The imidazoline ring, with its nitrogen heteroatoms and π-electrons, facilitates strong adsorption onto the metal surface through chemical and/or physical interactions. mdpi.com This adsorption can involve the sharing of electrons between the nitrogen atoms and the vacant d-orbitals of the metal, leading to the formation of a coordinate bond.

Surface analysis techniques have confirmed the presence of these protective films. For example, X-ray photoelectron spectroscopy (XPS) has been used to verify the formation of an aminoalkyl imidazoline film on a metal surface. google.com The stability and effectiveness of this barrier are dependent on factors such as the concentration of the inhibitor, the temperature, and the composition of the corrosive medium. covenantuniversity.edu.ngelectrochemsci.org

Studies have shown that the adsorption of imidazoline derivatives on metal surfaces can often be described by the Langmuir adsorption isotherm, suggesting the formation of a monolayer of inhibitor molecules on the surface. researchgate.net The strength of this adsorption is a key determinant of the inhibitor's efficiency.

Mechanisms of Antimicrobial Activity of Imidazoline Compounds

Bactericidal and Fungicidal Efficacy against Diverse Microorganisms

Imidazoline compounds, including derivatives of this compound, have demonstrated significant antimicrobial activity against a broad spectrum of microorganisms. google.comcymitquimica.comontosight.ai Their efficacy extends to both bacteria and fungi, making them valuable in various applications where microbial growth needs to be controlled. google.com

Research has shown that imidazoline derivatives are effective against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, certain synthetic imidazole derivatives have shown notable activity against bacterial strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Klebsiella pneumoniae (Gram-negative). ujpronline.com The effectiveness can vary depending on the specific substitutions on the imidazole ring. nih.gov

In terms of fungicidal activity, imidazoline compounds are known to be effective against various fungal species, including yeasts like Candida albicans and molds such as Aspergillus niger. google.comnih.govujpronline.com The compound this compound, also known as Glyodin, has been specifically recognized for its fungicidal properties.

The following table provides a summary of the antimicrobial efficacy of various imidazoline derivatives against different microorganisms as reported in the literature.

Table 2: Antimicrobial Efficacy of Imidazoline Derivatives

Imidazoline DerivativeTarget Microorganism(s)ActivityReference
General Imidazoline CompoundsBacteria and FungiBactericidal and Fungicidal google.com
Synthetic Imidazole DerivativesE. coli, S. aureus, B. subtilis, K. pneumoniae, M. luteusAntibacterial ujpronline.com
Synthetic Imidazole DerivativesC. albicans, A. nigerAntifungal ujpronline.com
Imidazole-Pyridine FluorophoresGram-positive and Gram-negative bacteria, C. albicansAntibacterial and Antifungal nih.gov

Proposed Mechanisms Involving Membrane Disruption and Alterations in Cellular Permeability

A primary mechanism by which imidazoline compounds are thought to exert their antimicrobial effects is through the disruption of microbial cell membranes. nano-ntp.com The amphiphilic nature of molecules like this compound, with a long hydrophobic tail and a polar headgroup, facilitates their interaction with and insertion into the lipid bilayer of the cell membrane.

This insertion disrupts the structural integrity of the membrane, leading to an increase in its permeability. nano-ntp.comresearchgate.net The altered permeability allows for the leakage of essential intracellular components, such as ions, metabolites, and macromolecules, which ultimately leads to cell death. nano-ntp.com This mode of action is supported by observations of imidazoline derivatives causing membrane disruption in both bacteria and fungi.

For instance, in fungi, this compound has been shown to accumulate in fungal spores and disrupt their membranes. The lipophilic nature of certain Schiff base imidazoline derivatives allows them to interact with the lipid components of the bacterial cell membrane, causing similar disruptive effects. researchgate.net Furthermore, studies on bis-imidazoline compounds have shown that their inhibitory effects were not due to altered cell integrity in human cells, suggesting a degree of selectivity in their membrane-disrupting actions. mdpi.com

Hypothesized Enzymatic Inhibition and Disruption of Essential Metabolic Pathways

One of the most well-documented enzymatic targets for antifungal imidazoles is lanosterol (B1674476) 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol (B1671047) in fungi. nano-ntp.com Ergosterol is a vital component of the fungal cell membrane, and its depletion compromises membrane integrity and function. While this mechanism is well-established for azole antifungals, the structural similarity of the imidazole ring suggests that related compounds could have similar targets.

In the case of this compound, research has suggested that its fungicidal action against Sclerotinia fructicola may involve the inhibition of purine synthesis. microbiologyresearch.org Specifically, the toxicity of the fungicide was competitively antagonized by guanine and xanthine, indicating an interference with a metabolic step involving these purines. microbiologyresearch.org

For bacteria, potential mechanisms include the inhibition of enzymes involved in nucleic acid synthesis, protein synthesis, and cell wall formation. ijnrd.org By targeting these fundamental processes, imidazoline derivatives can effectively halt bacterial growth and replication. ijnrd.org

Mechanistic Hypotheses for Anti-inflammatory and Antiviral Potentials of Imidazoline Derivatives

In addition to their antimicrobial and anticorrosive properties, various imidazoline derivatives have shown promise as potential anti-inflammatory and antiviral agents. ontosight.ai The proposed mechanisms for these activities are diverse and often depend on the specific chemical structure of the derivative.

For anti-inflammatory action, one hypothesis is that imidazoline derivatives can modulate inflammatory pathways. researchgate.netorientjchem.org This may involve the inhibition of key enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX), which are responsible for the production of pro-inflammatory prostaglandins. bohrium.comekb.eg Some diaryl-4-substituted-benzylidene-5-4H-imidazolone derivatives have been shown to be selective inhibitors of COX-2, an isoform of the enzyme that is upregulated during inflammation. bohrium.com Additionally, imidazole compounds may modulate the activity of transcription factors like NF-κB, which would in turn downregulate the production of inflammatory cytokines such as TNF-α and IL-1β. orientjchem.org

The antiviral potential of imidazoline derivatives is also an area of active research. nih.govtandfonline.comnih.govsemanticscholar.org The proposed mechanisms of action are varied and virus-specific. For some viruses, imidazoline derivatives may inhibit viral entry into host cells. For others, they might interfere with viral replication by targeting viral enzymes or host cell factors that are essential for the viral life cycle. For example, certain imidazoline derivatives have shown activity against Herpes simplex virus (HSV-1) and coxsackievirus B3 (CVB3). nih.gov The antiviral activity of some of these compounds has been attributed to their physicochemical properties, such as low lipophilicity. nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design of 2 Heptadecyl 2 Imidazoline Analogs

Influence of Alkyl Chain Length on Biological Activity, Surface Activity, and Adsorption Characteristics

The length of the C2-alkyl chain, in this case, the heptadecyl group (C17), is a dominant factor in determining the physicochemical properties and performance of 2-alkyl-2-imidazolines.

Biological Activity: The biological activity of long-chain imidazolium-based ionic liquids, which share structural similarities with 2-alkyl-2-imidazolines, has been shown to be dependent on the alkyl chain length. Generally, an increase in the alkyl chain length leads to enhanced antimicrobial activity up to a certain point, beyond which a "cut-off effect" is observed. chemrxiv.orgchemrxiv.org This is attributed to the increased hydrophobicity of the molecule, which facilitates interaction with and disruption of microbial cell membranes. For instance, studies on N-alkylmorpholine derivatives showed that compounds with alkyl chains from n-dodecyl (C12) to n-hexadecyl (C16) displayed the highest bactericidal effects. chemrxiv.org Conversely, excessively long chains can decrease solubility and hinder transport to the site of action. chemrxiv.org

Surface Activity: The length of the hydrophobic alkyl tail is a key determinant of the surface activity of imidazoline-based surfactants. Longer alkyl chains generally lead to greater surface activity, characterized by a lower critical micelle concentration (CMC) and a greater ability to reduce surface tension. nih.govresearchgate.net This is because a longer hydrophobic chain provides a stronger driving force for the molecules to accumulate at interfaces, such as air-water or oil-water, to minimize contact with the aqueous phase. The heptadecyl chain of 2-heptadecyl-2-imidazoline imparts significant surface-active properties to the molecule.

Adsorption Characteristics: In the context of corrosion inhibition, the alkyl chain length plays a pivotal role in the formation of a protective film on metal surfaces. ijcce.ac.irresearchgate.net Longer alkyl chains enhance the hydrophobicity of the adsorbed inhibitor layer, creating a more effective barrier against corrosive species. researchgate.net Studies on imidazoline (B1206853) derivatives have demonstrated that increasing the alkyl chain length leads to improved inhibition efficiency due to stronger van der Waals interactions between the adsorbed molecules, resulting in a more compact and stable protective film. ijcce.ac.irresearchgate.net This enhanced adsorption helps to block active corrosion sites more effectively. researchgate.net

Table 1: Effect of Alkyl Chain Length on Imidazoline Properties

PropertyEffect of Increasing Alkyl Chain LengthRationale
Biological ActivityIncreases up to an optimal length, then decreases (cut-off effect)Enhanced membrane disruption; reduced solubility with excessive length
Surface ActivityIncreases (lower CMC, greater surface tension reduction)Stronger hydrophobic driving force for interfacial accumulation
Adsorption (Corrosion Inhibition)Increases (higher inhibition efficiency)Enhanced hydrophobic barrier and intermolecular interactions

Impact of Substituents at the Imidazoline Ring Nitrogen Atoms (N1, N3) on Reactivity and Functionality

The nitrogen atoms at the N1 and N3 positions of the imidazoline ring are key sites for chemical modification, and substituents at these positions can significantly alter the molecule's reactivity and functionality.

The N1 nitrogen of the imidazoline ring is relatively acidic and can be deprotonated to form an imidazolate, which can then be alkylated or otherwise functionalized. nih.gov The sp2-hybridized N3 nitrogen is basic and serves as a primary site for protonation and coordination with metal surfaces. nih.gov

Substitution at the N1 position can influence the steric and electronic properties of the imidazoline headgroup. Introducing bulky substituents can hinder the close packing of inhibitor molecules on a metal surface, potentially reducing inhibition efficiency. Conversely, introducing functional groups at the N1 position can provide additional anchoring points for adsorption or introduce new functionalities. For example, the synthesis of N-substituted imidazole (B134444) derivatives has been explored to develop compounds with enhanced antimicrobial activity. nih.gov The quaternization of the N1 or N3 nitrogen to form imidazolium (B1220033) salts is a common strategy to enhance the solubility and surface activity of these compounds. chemicalbook.com

The reactivity of the imidazoline ring can be tuned by N-substitution. For instance, the quaternization of 1-alkyl-2-methylimidazoline is reportedly faster than that of 2-methyl-2-imidazoline, indicating that N-alkylation can influence the nucleophilicity of the remaining ring nitrogen. chemicalbook.com These modifications are crucial for tailoring the properties of this compound for specific applications, such as designing more effective corrosion inhibitors or formulating specialized surfactants.

Effects of Pendant Groups and Inclusion of Additional Heteroatoms on Compound Performance

"Pendant groups," typically attached to the N1 nitrogen via a short linker, can significantly impact the performance of this compound analogs. These groups can act as additional anchoring sites, enhancing the adsorption of the molecule onto surfaces. researchgate.net For example, pendant groups containing amine or hydroxyl functionalities can form additional coordinate or hydrogen bonds with a metal surface, leading to stronger adsorption and improved corrosion inhibition. researchgate.net

The introduction of additional heteroatoms (e.g., oxygen, sulfur, phosphorus) into the pendant group or other parts of the molecule can also modify its properties. Heteroatoms can alter the electronic distribution within the molecule, influencing its reactivity and adsorption behavior. For instance, the presence of heteroatoms with lone pair electrons can provide additional sites for coordination with metal surfaces. The inclusion of groups like hydroxyl, amino, or sulfonic acid can increase the solubility of the imidazoline derivative in polar solvents. chemicalbook.com The strategic placement of heteroatoms is a key aspect of rational molecular design to enhance the performance of these compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. wikipedia.org In the context of this compound analogs, QSAR models are valuable for predicting their performance as, for example, corrosion inhibitors. worldscientific.comscientific.net

These models typically use a set of molecular descriptors that quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. youtube.com For imidazoline derivatives, relevant descriptors might include:

Topological descriptors: Quantify molecular size and branching.

Quantum chemical descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate or accept electrons.

Thermodynamic descriptors: Such as hydration energy.

By correlating these descriptors with experimentally determined activities (e.g., inhibition efficiency), a predictive QSAR model can be developed. scientific.net Such models allow for the virtual screening of large libraries of potential analogs and the prioritization of the most promising candidates for synthesis and testing, thereby accelerating the discovery of new and more effective compounds. worldscientific.com

Table 2: Common Descriptors in QSAR Models for Imidazoline Derivatives

Descriptor TypeExamplesRelevance to Activity
Quantum ChemicalEHOMO, ELUMO, Dipole MomentElectron donating/accepting ability, polarity, and interaction with surfaces
TopologicalWiener Index, Zagreb IndexMolecular size, shape, and branching, influencing steric effects
PhysicochemicalLogP, Molar RefractivityHydrophobicity and volume, affecting solubility and adsorption

Computational Approaches for Rational Design and Predictive SAR (e.g., DFT, Molecular Docking)

Computational chemistry provides powerful tools for the rational design of novel this compound analogs and for gaining deeper insights into their structure-activity relationships.

Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. researchgate.net It can be employed to determine a wide range of molecular properties, such as:

Optimized molecular geometry: The most stable three-dimensional arrangement of atoms.

Frontier molecular orbitals (HOMO and LUMO): The distribution and energy of these orbitals provide insights into the reactive sites of the molecule. A high HOMO energy suggests a greater tendency to donate electrons to a metal's vacant d-orbitals, while a low LUMO energy indicates a greater ability to accept electrons from the metal. researchgate.net

Mulliken and Fukui functions: These can be used to identify the specific atoms within the molecule that are most likely to be involved in electrophilic or nucleophilic attacks, thus predicting the most probable sites for adsorption onto a surface. researchgate.net

DFT calculations have shown that for imidazoline derivatives, the active region is often located on the imidazoline ring and any hydrophilic groups, with the nitrogen atoms being key active sites. worldscientific.com

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov While often used in drug discovery to model the interaction of a ligand with a protein's active site, the principles can be adapted to study the adsorption of imidazoline analogs onto a metal surface. By modeling the interactions between the inhibitor molecule and the surface atoms, molecular docking can help to:

Identify the most favorable binding modes and conformations.

Estimate the strength of the interaction (binding energy).

Visualize the key interactions (e.g., coordinate bonds, hydrogen bonds, van der Waals interactions) that stabilize the adsorbed layer.

These computational approaches, often used in conjunction, provide a powerful platform for the in silico design of new this compound analogs with tailored properties for specific applications, reducing the need for extensive and time-consuming experimental synthesis and testing.

Advanced Applications and Performance Evaluation of 2 Heptadecyl 2 Imidazoline and Its Derivatives

Corrosion Inhibition in Challenging Industrial Environments

2-Heptadecyl-2-imidazoline and its derivatives are recognized for their efficacy as corrosion inhibitors, particularly in the harsh conditions encountered in the oil and gas industry. Their molecular structure, featuring a polar imidazoline (B1206853) head and a long non-polar heptadecyl tail, facilitates strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.

Performance in Acidic Media and CO2-Saturated Brine Solutions

The protective capabilities of this compound derivatives have been extensively studied in acidic environments, such as hydrochloric acid (HCl), and in environments simulating oil and gas pipelines, like CO2-saturated brine solutions. In these conditions, the compound mitigates corrosion by adsorbing onto the steel surface, functioning as a mixed-type inhibitor that affects both anodic and cathodic reactions. bohrium.commdpi.com

In CO2-saturated solutions, imidazoline-based inhibitors have demonstrated significant effectiveness. For instance, studies on L360 mild steel in CO2-saturated systems showed that the inhibition efficiency of 2-(2-Heptadecyl-4,5-dihydroimidazol-1-yl) ethanamine (hDDH) increases with concentration. researchgate.net Similarly, newly synthesized heptadecyl-tailed imidazolines showed excellent inhibition efficiencies for mild steel in 0.5 M sodium chloride solutions saturated with carbon dioxide. researchgate.net The presence of the inhibitor leads to a decrease in corrosion current densities, indicating a reduction in both the rate of metallic dissolution (anodic reaction) and hydrogen evolution (cathodic reaction). researchgate.net Research has shown that the inhibition efficiency can reach over 90% at optimal concentrations. mdpi.com For example, in a CO2-saturated 3.5% NaCl solution at 65°C, an oleic-based imidazoline (OIM) at a concentration of 2x10⁻⁴ mol·L⁻¹ achieved an inhibition efficiency of 73.1%. electrochemsci.org

In 1 M HCl, imidazoline derivatives also provide substantial protection for carbon steel. bohrium.commdpi.com Studies have found that these compounds can achieve inhibition efficiencies as high as 95.8%. mdpi.com The effectiveness is attributed to the formation of an adsorbed film on the metal surface, which acts as a barrier to the corrosive environment. researchgate.net

Performance of this compound Derivatives in Corrosive Media

Inhibitor DerivativeMediumTemperatureConcentrationInhibition Efficiency (%)Source
Diethylenetetramine-derived imidazoline (Heptadecyl pendant)CO2-Saturated 0.5 M NaCl40 °C100 ppm84 researchgate.net
Tetraethylenepentamine-derived imidazoline (Heptadecyl pendant)CO2-Saturated 0.5 M NaCl40 °C100 ppm95 researchgate.net
Tetraethylenepentamine-derived bis-imidazoline (Heptadecyl pendant)CO2-Saturated 0.5 M NaCl40 °C100 ppm96 researchgate.net
Oleic Acid Imidazoline (IOA)CO2-Saturated Brine60 °C15 mg dm⁻³94.61 mdpi.com
Oleic-based Imidazoline (OIM)CO2-Saturated 3.5% NaCl65 °C2x10⁻⁴ mol·L⁻¹73.1 electrochemsci.org
5-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)quinolin-8-ol (TIMQ)1 M HCl--94.8 mdpi.com
5-((2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)methyl)quinolin-8-ol (CDIQ)1 M HCl--95.8 mdpi.com

Evaluation under Static and Hydrodynamic Flow Conditions

The performance of corrosion inhibitors is significantly influenced by the flow conditions within a pipeline. The protective film formed by this compound must withstand the mechanical stresses imposed by fluid flow. Research indicates that the corrosion rate in both the presence and absence of imidazoline inhibitors is strongly dependent on flow conditions. researchgate.net

Studies using rotating cylinder electrodes (RCE) to simulate hydrodynamic conditions have shown that while high wall shear stress can challenge the stability of the inhibitor film, continuous injection can maintain protection. researchgate.net This is because higher flow velocities also increase the mass transfer rate of the inhibitor to the metal surface, replenishing the protective film. researchgate.net Even under a high wall shear stress of 106 Pa, an imidazoline-type inhibitor at a concentration of 1000 ppm can achieve an inhibition efficiency approaching 90%. researchgate.net

However, the severity of flow generally necessitates higher inhibitor concentrations for effective protection. researchgate.net The inhibition ability of imidazoline derivatives is affected by both their molecular structure and the fluid flow rate. researchgate.net For some imidazoline inhibitors, a peak-value phenomenon for inhibition efficiency was observed at a concentration of 150 mg/L when the flow velocity was below 5 m/s, but this shifted to 300 mg/L at velocities higher than 5 m/s. researchgate.net

Investigation of Temperature Dependence on Inhibition Efficiency and Stability

Temperature is a critical factor affecting both the rate of corrosion and the performance of inhibitors. For this compound and its derivatives, the effect of temperature on inhibition efficiency can be complex.

Some studies report that the inhibition efficiency of certain imidazoline derivatives decreases with an increase in temperature. researchgate.netresearchgate.net For example, the efficiency of 2-(2-Heptadec-8-enyl-4,5-dihydro-imidazol-1-yl)-ethylamine (hDED) and related compounds on L360 mild steel in CO2-saturated systems was found to decrease as the temperature increased from 60°C to 80°C. researchgate.net This can be attributed to the tendency for physisorption, where the inhibitor molecules are less strongly bound to the metal surface at higher temperatures.

Conversely, other research has shown that the inhibition efficiencies of some newly synthesized heptadecyl-tailed imidazolines increased with rising temperature. researchgate.net This suggests that the adsorption mechanism may involve chemisorption, which is often enhanced at higher temperatures. In a study of oleic imidazoline, increasing the temperature from 298.15 to 373.15 K did not cause a considerable decrease in corrosion inhibition, which was associated with complete adsorption on the carbon steel surface. ijcce.ac.ir

At very high temperatures (e.g., 149°C or 300°F), imidazoline-based inhibitors may show reduced performance, but this can often be overcome by using significantly higher concentrations. whiterose.ac.ukresearchgate.net For instance, tests at 149°C indicated that inhibition efficiencies of 85-90% could be achieved with a tall oil-based aminoethyl imidazoline at a concentration of 1000 ppm. whiterose.ac.uk

Effect of Temperature on Imidazoline Derivative Inhibition Efficiency

InhibitorMediumTemperature Range (°C)ObservationSource
AminoethylstearylimidazolineHCl20-80Provides 92-99% protection within this range. semanticscholar.org
2-(2-Heptadec-8-enyl-4,5-dihydro-imidazol-1-yl)-ethylamine (hDED)CO2-saturated systems60-80Efficiency decreases with increasing temperature. researchgate.net
Heptadecyl-tailed imidazolinesCO2-Saturated 0.5 M NaCl-Efficiency increases with increasing temperature. researchgate.net
Tall oil-based aminoethyl imidazoline-149Achieves 85-90% efficiency at 1000 ppm. whiterose.ac.uk

Assessment of Synergistic Effects with Complementary Inhibitors (e.g., Iodides)

The performance of this compound can be significantly enhanced through synergistic effects when combined with other chemical compounds, known as complementary inhibitors. Halide ions, particularly iodide (I⁻), have been shown to work synergistically with imidazoline derivatives.

Similar synergistic effects have been documented with other compounds. A mixture of oleic-based imidazoline (OIM) and 2-mercaptoethanol (ME) was found to raise the inhibition efficiency in CO2-saturated brine from 73.1% (for OIM alone) to 89.6%. electrochemsci.org A bilayer adsorption model was proposed, illustrating a synergistic mechanism. electrochemsci.org

Synergistic Effects of Imidazoline-Based Inhibitors

Primary InhibitorSynergistMediumInhibition Efficiency (Primary Alone)Inhibition Efficiency (Mixture)Source
2-undecyl-N-carboxymethyl-N-hydroxyethly imidazoline (UHCI)Potassium Iodide (KI)4 wt. % Citric Acid-94.15% electrochemsci.org
Oleic-based Imidazoline (OIM)2-Mercaptoethanol (ME)CO2-Saturated 3.5% NaCl73.1%89.6% electrochemsci.org
ImidazolineSodium BenzoateCO2-Saturated Brine-Obvious synergistic effect observed electrochemsci.org

Functional Materials and Nanotechnology Applications

Beyond corrosion inhibition, the unique amphiphilic nature of this compound allows its use in the development of functional materials, primarily as a cationic surfactant.

Role as Surfactants and Their Behavior in Micelle Formation

Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. This compound, with its hydrophilic imidazoline head and a long hydrophobic heptadecyl tail, exhibits classic surfactant behavior. frontiersin.org In aqueous solutions, when the concentration of the surfactant reaches a specific point, the individual molecules (monomers) begin to self-assemble into organized, colloidal-sized clusters called micelles. frontiersin.orgnih.gov This concentration is known as the critical micelle concentration (CMC). nih.govnih.gov

In their protonated state, imidazolines are cationic surfactants that are highly dispersible in brine solutions. researchgate.net The formation of micelles is a spontaneous process driven by the need to minimize the unfavorable interaction between the hydrophobic tails and water. nih.gov The hydrophobic tails aggregate in the core of the micelle, while the hydrophilic heads remain in contact with the surrounding water. acs.org The formation of an adsorbed surfactant monolayer or bilayer on a metal surface is directly related to the CMC and is a key aspect of its corrosion inhibition performance. researchgate.net

The CMC is a crucial parameter for any surfactant and can be determined by various methods, including surface tension, conductivity, and refractive index measurements. nih.govacs.org For imidazoline-based inhibitors, the CMC in CO2-saturated 3 wt.% NaCl brines has been found to be around 10±1 ppm, with a characteristic micelle size of 18±9 nm. whiterose.ac.ukresearchgate.net The CMC value is influenced by factors such as the length of the hydrocarbon chain; a longer chain generally leads to a lower CMC, indicating easier micelle formation. nih.gov

Micellar Properties of Imidazoline-Based Surfactants

SystemParameterValueSource
TOFA/DETA based imidazoline inhibitorCritical Micelle Concentration (CMC)10±1 ppm whiterose.ac.uk
TOFA/DETA based imidazoline inhibitorMicelle Size18±9 nm whiterose.ac.uk

Environmental Impact and Toxicological Research of Imidazoline Compounds

Biodegradability and Environmental Persistence Studies of 2-Heptadecyl-2-imidazoline and Analogs

The environmental persistence of imidazoline (B1206853) derivatives is influenced by their chemical structure. While some imidazoline-based surfactants derived from natural sources are considered eco-friendly and show excellent biodegradability, certain synthetic imidazolium (B1220033) ionic liquids have been found to be persistent in aqueous environments. nih.govrsc.org These persistent compounds are characterized by high hydrophilicity and low biodegradability, with potential half-lives extending up to 670 days, suggesting a risk of them becoming ubiquitous contaminants. nih.gov

Studies on specific imidazoline derivatives used as corrosion inhibitors have highlighted their low toxicity and environmental friendliness. researchgate.netacs.orgresearchgate.net For instance, a novel alkyl glycoside cationic imaginary ammonium salt, created by grafting an imidazoline molecule onto a glucose derivative, demonstrated 98.4% biodegradability over 28 days. rsc.org This high level of degradation is attributed to the rapid breakdown of both the imidazolinium and alkyl glycoside components. rsc.org

Ecotoxicological Assessment: Aquatic Toxicity and Bioaccumulation Potential

The ecotoxicological effects of alkyl imidazolines have been evaluated, though data specific to this compound is limited. Regulatory assessments have indicated that alkyl imidazoline is moderately toxic to freshwater fish and invertebrates. regulations.gov However, the validity of the specific studies providing these values has been questioned, and repetition of the tests has been called for. regulations.gov

Some N-hydroxyethyl oleyl imidazoline derivatives have been classified as having a high hazard potential due to their reactive mode of action and elevated toxicity ratio. canada.ca These compounds, along with isostearyl imidazoline, are also noted for their moderate potential to cause adverse effects in aquatic food webs due to their bioaccumulation potential. canada.ca The Canadian government's ecological risk classification of several alkyl imidazoline substances concluded a low risk of harm to the environment based on current use patterns. canada.ca

A summary of available, albeit contested, aquatic toxicity data for a generic alkyl imidazoline is presented below.

Table 1: Aquatic Toxicity Data for Alkyl Imidazoline

Species Endpoint Value (ppm) Toxicity Classification Source
Freshwater Fish LC50 1.07 - 1.17 Moderately Toxic regulations.gov

Note: The source indicates these studies were found to be invalid and must be repeated.

Mammalian Toxicology and Safety Profiles: Academic Research Findings

The mammalian toxicology of this compound and its derivatives has been investigated through various studies to understand their potential health effects.

Acute toxicity studies have shown that alkyl imidazolines generally exhibit slight to mild toxicity via oral and dermal routes. epa.gov A specific analog, 1-(2-Hydroxyethyl)-2-(heptadecyl)imidazoline, is reported to be moderately toxic by ingestion. guidechem.com An oral lethal dose (LD50) study in rats for this compound identified effects such as general depressed activity, chronic pulmonary edema, and gastrointestinal hypermotility.

Repeated dose toxicity studies are designed to characterize the toxicological profile of a substance after prolonged administration, identifying target organs and dose-response relationships. europa.eucreative-biolabs.com In a 28-day study on a different compound, withametelin, dose-dependent changes in hematological and biochemical parameters were observed at higher doses. frontiersin.org For alkyl imidazolines, developmental toxicity studies in rats have shown that maternal toxicity, including decreased body weight gain and food consumption, is a key endpoint for risk assessment. epa.gov

Table 2: Acute Oral Toxicity of 1-(2-Hydroxyethyl)-2-(heptadecyl)imidazoline

Species Endpoint Dose (mg/kg) Observed Effects Source

The potential for reproductive and developmental toxicity is a critical aspect of the safety assessment for imidazoline derivatives. The compound 2-(2-heptadecyl-2-imidazolin-1-yl)ethanol is classified as a substance that may damage fertility or the unborn child (Reproductive toxicity, Category 1B). guidechem.com

Developmental toxicity studies on rats exposed to alkyl imidazoline identified maternal toxicity as the most sensitive endpoint, with effects including decreased body weight gain, reduced food consumption, and lower food efficiency. epa.gov Developmental toxicology, in general, investigates any adverse structural or functional change that disrupts normal growth and development, which can be caused by exposure to chemical substances. ajpbp.com

Certain imidazoline compounds have been shown to interact with the nervous system. Research has demonstrated that some imidazoline drugs can protect against glutamate-induced neurotoxicity in cultured cerebellar granule cells by blocking NMDA receptors. nih.gov This suggests a potential neuroprotective effect in conditions of excitotoxicity. nih.gov Conversely, the toxic effects of imidazoline-containing over-the-counter products are well-documented, with symptoms including central nervous system depression, which is linked to their interaction with imidazoline and alpha-2 adrenergic receptors. nih.govnih.gov There is no specific information available regarding the neurotoxicity or immunotoxicity of this compound.

The potential for imidazoline compounds to act as endocrine disruptors has been explored, particularly concerning the estrogen receptor. Studies on certain (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines found that while they had very low binding affinity for the estrogen receptor, they possessed full agonistic activity in a gene activation assay. nih.gov These compounds are considered a second class of estrogenically active compounds (type II estrogens) due to their unique binding mode to the receptor. nih.gov

Conversely, other research has identified FDA-approved imidazole (B134444) anti-fungal drugs, such as clotrimazole and fenticonazole, as having "anti-estrogen"-like properties. nih.govmdpi.com These compounds were found to induce estrogen receptor α degradation and inhibit its signaling pathway in breast cancer cell models. nih.govmdpi.com No specific studies on the endocrine-disrupting potential of this compound were identified in the reviewed literature.

Regulatory Considerations and Risk Assessment Frameworks for Imidazoline Chemical Groups

The regulation and risk assessment of imidazoline compounds are multifaceted, reflecting the diverse applications and potential hazards of this chemical group. Regulatory bodies in North America and Europe have established frameworks to manage the risks associated with imidazolines, focusing on both environmental and human health impacts. These frameworks often employ a risk-based approach, considering both the inherent hazards of the substances and the potential for exposure.

Several international and national authorities have evaluated the risks associated with imidazoline compounds. In the United States, the Environmental Protection Agency (EPA) and the Consumer Product Safety Commission (CPSC) have jurisdiction over different uses of these chemicals. federalregister.govepa.gov In Canada, imidazoline derivatives are managed under the Chemicals Management Plan, with assessments conducted by Environment and Climate Change Canada (ECCC) and Health Canada. canada.cacanada.ca

United States Regulatory Framework

The U.S. EPA has assessed specific alkyl imidazolines, particularly their use as microbiocides in fuel and oil storage tanks. epa.govepa.gov The agency's Reregistration Eligibility Decision (RED) for alkyl imidazolines concluded that, due to their application in closed delivery systems and limited use patterns, significant human health or environmental risk is not expected when used according to labeling directions. epa.govregulations.gov The EPA has placed alkyl imidazoline in Toxicity Category I for eye and skin irritation (indicating the highest degree of acute toxicity for these effects) but in Toxicity Category III for oral and dermal toxicity (indicating mild acute toxicity). epa.gov However, the EPA has also noted the need for a more comprehensive ecological risk assessment and has identified that additional data may be required to fully characterize the risk to aquatic organisms. regulations.gov

For consumer products, the CPSC has implemented regulations for certain imidazoline-containing substances due to risks of accidental ingestion by children. federalregister.govfederalregister.gov The CPSC requires child-resistant (CR) packaging for over-the-counter and prescription products containing 0.08 milligrams or more of specific imidazolines, such as tetrahydrozoline, naphazoline, and oxymetazoline. federalregister.govregulations.gov This ruling is based on toxicity data demonstrating that accidental oral ingestion by children under five can lead to severe health effects, including central nervous system depression and cardiovascular events. federalregister.govfederalregister.gov

Canadian Risk Assessment Approach

Health Canada and Environment and Climate Change Canada have utilized a comprehensive approach to evaluate the risks of the Alkyl Imidazolines Group. canada.cacanada.ca A key component of this is the Ecological Risk Classification of Organic Substances (ERC), a risk-based methodology that considers multiple metrics for both hazard and exposure. canada.cacanada.ca

The ERC framework assesses hazard profiles based on factors like:

Mode of toxic action

Chemical reactivity

Bioavailability

Internal toxicity thresholds derived from food web models

For human health, the Canadian assessment considered potential exposure from environmental media and the use of products available to consumers. canada.ca The risk characterization concluded that exposure levels were low and did not pose a significant risk to the general population. canada.ca

Toxicological Data and Risk Characterization

Toxicological studies are fundamental to any risk assessment framework. For the imidazoline group, data from animal studies are often used to determine potential health effects. The critical health effects identified for risk characterization of long-chain alkyl hydroxyethyl (B10761427) imidazolines include systemic acute effects from oral exposure and local effects like skin corrosion and eye damage.

The table below summarizes key toxicological findings for certain imidazoline compounds, which inform the risk assessments conducted by regulatory agencies.

Compound/Group Endpoint Finding Regulatory Body/Source
Alkyl ImidazolineAcute Oral/Dermal ToxicityMild toxicity (Toxicity Category III)U.S. EPA epa.gov
Alkyl ImidazolineEye and Skin IrritationHighly corrosive/severe irritant (Toxicity Category I)U.S. EPA epa.gov
Long-chain alkyl hydroxyethyl imidazolinesAcute Oral LD50 (Rats)1000 to 2000 mg/kg bwAustralian NICNAS
N-b-hydroxyethyl oleyl imidazolineDevelopmental Toxicity (Rats)Point of contact effects observedHealth Canada canada.ca
Imidazoline-containing consumer productsLowest Observed Adverse Effect Level (LOAEL)Basis for requiring child-resistant packaging at 0.08 mgU.S. CPSC federalregister.gov

These data are integrated into risk assessment models that compare potential exposure levels with levels known to cause adverse effects. For industrial chemicals like this compound used in controlled settings, the exposure potential is deemed low, and therefore the risk is considered manageable. epa.gov For consumer products with higher exposure potential, particularly to vulnerable populations like children, regulatory actions such as specialized packaging are implemented to mitigate risk. federalregister.govfederalregister.gov

The development of New Approach Methodologies (NAMs), which incorporate in silico and in vitro methods, is an emerging trend in chemical safety assessment that aims to reduce reliance on animal testing and provide more targeted toxicological data. nih.gov These methodologies could be applied to future risk assessments of imidazoline compounds to refine the understanding of their hazard profiles.

Future Research Directions and Translational Opportunities

Development of Next-Generation Imidazoline-Based Corrosion Inhibitors and Bioactive Agents

The primary application of 2-Heptadecyl-2-imidazoline has been in corrosion protection for carbon steel, particularly in the oil and gas industry. nih.govproceedings.science Future research will focus on creating more potent and specialized corrosion inhibitors. This involves synergistic formulations where this compound is combined with other compounds, such as 2-mercaptobenzimidazole, to achieve enhanced protective efficiency. ijcce.ac.ir Studies have shown that such mixtures can significantly improve corrosion inhibition on carbon steel surfaces in acidic environments. ijcce.ac.ir

Furthermore, the inherent bioactive properties of the imidazoline (B1206853) ring present significant opportunities for developing novel therapeutic agents. The imidazoline scaffold is a privileged structure in medicinal chemistry, found in compounds with a wide array of biological activities, including antihypertensive, antifungal, and anticancer properties. researchgate.netnih.govbohrium.com Future work will likely involve the synthesis and screening of new derivatives of this compound to explore their potential as drugs. The long alkyl chain could be modified to tune lipophilicity, potentially enhancing cell membrane permeability and targeting specific biological pathways. bohrium.com

Research Focus AreaObjectivePotential Impact
Synergistic Corrosion Inhibitors To develop formulations combining this compound with other organic or inorganic compounds for enhanced, multi-metal protection.Increased equipment lifespan in industrial settings; reduced maintenance costs.
"Smart" Corrosion Inhibitors To design imidazoline derivatives that are released in response to specific environmental triggers (e.g., pH changes, presence of corrosive ions).On-demand corrosion protection, minimizing environmental exposure to chemicals.
Novel Bioactive Agents To synthesize and screen libraries of this compound derivatives for various therapeutic activities (e.g., anticancer, antimicrobial). bohrium.comnih.govDevelopment of new classes of drugs with potentially novel mechanisms of action.

Advancements in Computational Modeling for Predictive Material Design and Biological Activity

Computational modeling is becoming an indispensable tool in chemical research. For this compound, Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide deep insights into its mechanism of action as a corrosion inhibitor. bohrium.com These models can elucidate the adsorption behavior of the molecule on different metal surfaces, identifying the key atoms and functional groups involved in the interaction. bohrium.com This understanding is crucial for designing new imidazoline derivatives with superior corrosion inhibition efficiency.

Similarly, in drug discovery, computational methods can predict the biological activity of novel this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) models and molecular docking studies can screen virtual libraries of compounds against specific biological targets, such as enzymes or receptors. nih.gov This in-silico approach can significantly accelerate the identification of promising drug candidates, reducing the time and cost associated with experimental screening.

Computational TechniqueApplication AreaPredicted Outcome
Density Functional Theory (DFT) Corrosion InhibitionElucidation of electronic interactions and adsorption energies on metal surfaces. bohrium.com
Molecular Dynamics (MD) Corrosion Inhibition & BioactivitySimulation of the dynamic behavior of inhibitor films and interaction with biological macromolecules. bohrium.com
QSAR & Molecular Docking Bioactive Agent DevelopmentPrediction of therapeutic efficacy and identification of potential biological targets. nih.gov

Exploration of Novel Applications in Emerging Technologies (e.g., Energy Storage, Biosensors)

The unique surfactant properties and the presence of heteroatoms in the this compound molecule open up possibilities for its use in emerging technologies. In the field of energy storage, imidazoline derivatives are being explored as components in electrolytes for batteries and as surface modifiers for electrode materials. Their ability to form stable films could potentially enhance the performance and lifespan of energy storage devices.

Another promising area is the development of chemosensors and biosensors. The imidazoline ring can act as a binding site for specific ions or molecules. mdpi.com By functionalizing the this compound structure with chromophores or fluorophores, it may be possible to create sensors that exhibit a detectable change in color or fluorescence upon binding to a target analyte. mdpi.com The long alkyl chain could be advantageous for creating organized monolayers on sensor surfaces.

Emerging TechnologyPotential Role of this compound DerivativesAnticipated Benefit
Energy Storage Electrolyte additive; electrode surface modifier.Improved battery stability and efficiency.
Biosensors Functional component of the sensor recognition layer. mdpi.comHighly sensitive and selective detection of biological molecules or environmental pollutants.
Advanced Materials Building block for self-assembling materials and nanostructures.Creation of novel materials with tailored properties for electronics or catalysis.

Integration of Green Chemistry Principles in Imidazoline Synthesis and Application for Sustainability

Traditional methods for synthesizing imidazolines can involve harsh reaction conditions and the use of hazardous solvents. nih.gov A key future direction is the development of greener synthetic routes for this compound and its derivatives. This includes the use of microwave-assisted synthesis, eco-friendly catalysts, and solvent-free reaction conditions. nih.govnih.gov Such approaches not only reduce the environmental impact of the synthesis but can also lead to higher yields and purity.

In terms of application, the biodegradability of long-chain imidazolines is an important consideration for sustainability. Research is needed to assess the environmental fate of this compound and to design next-generation compounds that are both effective and readily biodegradable. The use of renewable starting materials, such as fatty acids from plant oils, for the synthesis of the heptadecyl chain is another avenue for enhancing the sustainability profile of these compounds. nih.gov

Green Chemistry PrincipleApplication to Imidazoline Synthesis/UseSustainability Goal
Alternative Solvents Use of water or ionic liquids as reaction media.Reduction of volatile organic compound (VOC) emissions.
Catalysis Development of reusable and non-toxic catalysts. rsc.orgMinimization of chemical waste and energy consumption.
Renewable Feedstocks Synthesis from plant-derived fatty acids and amines. nih.govReduced reliance on fossil fuels and promotion of a circular economy.
Design for Degradation Modification of the chemical structure to enhance biodegradability.Prevention of persistent organic pollutants in the environment.

Fostering Interdisciplinary Research Synergies Across Materials Science, Environmental Science, and Biomedicine

The full potential of this compound and its derivatives will be realized through collaborative, interdisciplinary research. Materials scientists can contribute their expertise in surface science and nanotechnology to develop advanced corrosion-resistant coatings and sensor platforms. Environmental scientists are needed to evaluate the ecological impact of these compounds and to guide the development of environmentally benign alternatives. Furthermore, collaboration with biomedical researchers is essential for exploring the therapeutic potential of novel imidazoline-based compounds.

Such synergistic efforts will create a holistic understanding of the properties and applications of this compound, paving the way for innovative solutions to challenges in industry, medicine, and environmental protection.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to characterize the structural influence of 2-heptadecyl-2-imidazoline on silica particle morphology?

  • Methodology : Use surfactant-templated synthesis with this compound and analyze pore hierarchy via High-Resolution Electron Microscopy (HR-EM) and Optical Density Transforms. Compare with ionic surfactants like CTAB to contrast pore orientation (random vs. radial structures) .
  • Key Parameters : Monitor co-surfactants (e.g., ethanol/propanol), reaction time, and surfactant-to-silica ratios. Validate pore uniformity using nitrogen adsorption isotherms.

Q. How can researchers resolve nomenclature inconsistencies (e.g., "this compound acetate" vs. "glyodin") in chemical databases?

  • Methodology : Cross-reference CAS numbers (e.g., 116-16-5 for the acetate form) and systematic IUPAC names. Use spectral libraries (NMR, FTIR) to confirm structural identity and distinguish between free base and salt forms .
  • Tools : Utilize PubChem, Reaxys, and SciFinder with filters for peer-reviewed sources.

Q. What are the standard protocols for assessing the fungicidal efficacy of this compound in plant pathology studies?

  • Methodology : Conduct in vitro bioassays against fungal strains (e.g., Fusarium spp.) using agar dilution or spore germination inhibition tests. Compare with historical data from Wellman and McCallan’s studies, which established its fungicidal baseline .
  • Controls : Include carboxin and mebenil as reference systemic fungicides. Measure EC50 values and assess phytotoxicity in model plants.

Advanced Research Questions

Q. How does the counterion (e.g., acetate vs. hydrochloride) affect the physicochemical properties and bioactivity of this compound?

  • Methodology : Perform solubility studies in polar/non-polar solvents and thermal analysis (DSC/TGA) to compare melting points and stability. Evaluate bioactivity shifts using antifungal assays and surface tension measurements to correlate hydrophobicity with efficacy .
  • Advanced Techniques : Molecular dynamics simulations to model counterion interactions with lipid bilayers or fungal membranes.

Q. What strategies can reconcile contradictory data on pore structure in surfactant-templated silica synthesized with this compound?

  • Methodology : Systematically vary synthesis conditions (pH, temperature, surfactant concentration) and employ Small-Angle X-ray Scattering (SAXS) to quantify pore ordering. Use statistical validation (e.g., ANOVA) to identify critical factors causing structural variability .
  • Case Study : Replicate the HR-EM findings from IntechOpen’s study and test the reproducibility of random pore networks under controlled alcohol co-surfactant levels.

Q. How can computational tools predict and optimize synthetic routes for this compound derivatives?

  • Methodology : Apply retrosynthesis algorithms (e.g., Pistachio, Reaxys) to propose pathways for functionalized analogs. Validate predictions via pilot-scale reactions and characterize products using LC-MS and 2D NMR .
  • Focus Areas : Introduce substituents at the imidazoline ring or alkyl chain to modulate amphiphilicity or biodegradability.

Q. What spectroscopic techniques are optimal for studying interactions between this compound and photosensitive compounds (e.g., spiropyrans) in hybrid materials?

  • Methodology : Use FTIR and XPS to identify hydrogen bonding or charge-transfer interactions. Pair with fluorescence quenching assays and DFT calculations to map electronic transitions and binding energies .
  • Applications : Design light-responsive silica composites for controlled release or sensing.

Q. How can structure-activity relationship (SAR) studies improve the antifungal specificity of this compound analogs?

  • Methodology : Synthesize analogs with varying alkyl chain lengths or heteroatom substitutions. Test against fungal cytochrome bc1 complexes (target of carboxin) via enzyme inhibition assays and molecular docking .
  • Metrics : Compare IC50 values, LogP, and membrane permeability coefficients to establish SAR trends.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.